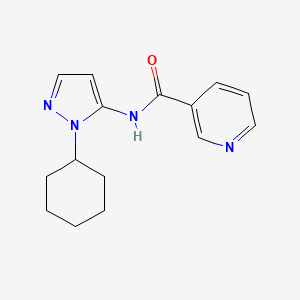
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, also known as CPP or CPPene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of several enzymes and signaling pathways involved in the pathogenesis of various diseases. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to inhibit the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins, leading to its anti-cancer effects. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the activity of HDAC, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to exhibit anti-cancer effects by inhibiting the activity of MMP-9 and reducing the degradation of extracellular matrix proteins. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been shown to exhibit neuroprotective effects by inhibiting the activity of HDAC and promoting the survival of neurons.
实验室实验的优点和局限性
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are some limitations to the use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has low solubility in water, which can make it difficult to work with in some experiments. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is the potential use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit neuroprotective effects and has the potential to be developed into a therapeutic agent for these diseases. Another area of interest is the development of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide derivatives with improved solubility and reduced cytotoxicity. These derivatives could be used in a range of experiments and have the potential to be developed into therapeutic agents for various diseases.
Conclusion
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, also known as N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide or N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamideene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, there are some limitations to its use. There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, including the potential use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of neurodegenerative diseases and the development of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide derivatives with improved solubility and reduced cytotoxicity.
合成方法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction of 2-cyclohexylpyrazole-3-carboxylic acid with pyridine-3-amine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide as a white solid with a purity of over 95%. The synthesis of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide is a well-established method and has been extensively used in scientific research.
科学研究应用
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to inhibit the activity of several enzymes such as COX-2, MMP-9, and HDAC, which are involved in the pathogenesis of various diseases.
属性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(12-5-4-9-16-11-12)18-14-8-10-17-19(14)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVSROIYUJSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

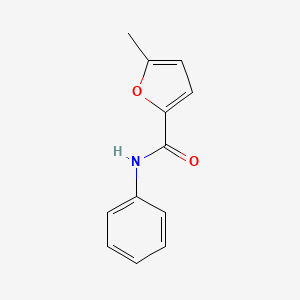
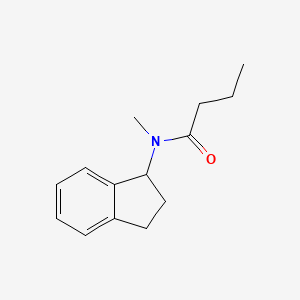

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
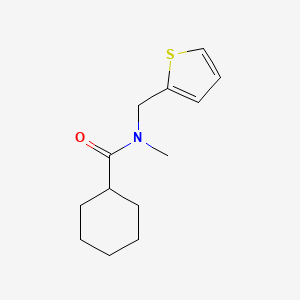

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
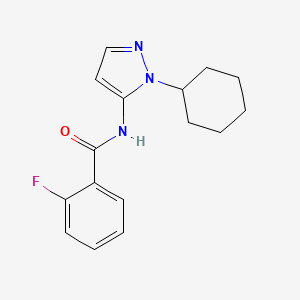
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)
